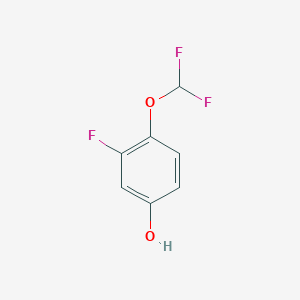

4-(Difluoromethoxy)-3-fluorophenol

Descripción general

Descripción

4-(Difluoromethoxy)-3-fluorophenol is an organic compound characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenol ring

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

Dgm, a similar compound, has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-fluorophenol may also interact with its targets to inhibit protein expression and induce changes in cellular behavior.

Biochemical Pathways

The related compound dgm affects the tgf-β1/smad pathway . In this pathway, TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Pharmacokinetics

The pharmacokinetics of a structurally similar compound, roflumilast, have been studied . Roflumilast and its primary N-oxide metabolite are targeted Phosphodiesterase 4 (PDE4) inhibitors with similar in vivo potency . The study found that mild and moderate liver cirrhosis resulted in distinct alterations of exposure to roflumilast but only in modest alterations of exposure to roflumlast N-oxide .

Result of Action

The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound may have similar effects.

Action Environment

A study on the synthesis of difluoromethoxylated nitrogen-containing heterocycles from α-(difluoromethoxy)ketones found that the reaction outcomes are restricted by the reaction environment . This suggests that environmental factors may also influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

4-(Difluoromethoxy)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the epithelial-mesenchymal transformation in lung epithelial cells, which is a critical process in the development of pulmonary fibrosis . This inhibition is achieved through the downregulation of specific proteins and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key mechanisms involves the inhibition of the Smad2/3 phosphorylation pathway, which plays a crucial role in the epithelial-mesenchymal transformation process . This binding interaction prevents the formation of the Smad2/3-Smad4 complex, thereby inhibiting the downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of specific signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates the target pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its efficacy, as it needs to reach the target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules to exert its effects .

Métodos De Preparación

The synthesis of 4-(Difluoromethoxy)-3-fluorophenol typically involves the introduction of the difluoromethoxy group onto a phenol ring. One common method includes the reaction of 4-hydroxy-3-fluorophenol with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity. For example, the synthesis of similar compounds has been achieved through O-alkylation, oxidation, and N-acylation reactions .

Análisis De Reacciones Químicas

4-(Difluoromethoxy)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, to form various substituted phenols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Aplicaciones Científicas De Investigación

4-(Difluoromethoxy)-3-fluorophenol has several scientific research applications:

Industry: It is utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Comparación Con Compuestos Similares

4-(Difluoromethoxy)-3-fluorophenol can be compared with other fluorinated phenols, such as:

3-Fluoro-4-methoxyphenol: Similar in structure but lacks the difluoromethoxy group, resulting in different chemical properties.

4-Fluoro-3-methoxyphenol: Another similar compound with variations in the position of the fluorine and methoxy groups.

4-(Trifluoromethoxy)-3-fluorophenol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.

Actividad Biológica

4-(Difluoromethoxy)-3-fluorophenol is an organofluorine compound that has gained attention for its potential biological activities. With a molecular formula of C7H5F3O and a molecular weight of approximately 188.11 g/mol, this compound features a difluoromethoxy group and a fluorophenol moiety, which contribute to its unique properties and applications in pharmaceuticals and agrochemicals. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The presence of fluorine atoms significantly influences the compound's electronic properties, enhancing its reactivity and stability compared to non-fluorinated analogs. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and crystallization conditions.

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The exact mechanisms for this compound remain an area of ongoing research .

- Neuroprotective Effects : The compound has been investigated for its potential role in neurodegenerative diseases. It acts as an inhibitor of β-secretase (BACE1), which is involved in the formation of amyloid plaques associated with Alzheimer's disease . This inhibition may help reduce amyloidogenic processes in the brain.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Pain Modulation : A study involving animal models demonstrated that analogs of URB597, which share structural similarities with this compound, exhibited significant anti-hyperalgesic effects. These compounds reduced nociceptive responses and modulated the expression of pain mediators in the spinal cord and trigeminal ganglia .

- Alzheimer's Disease Research : A patent describes the use of compounds related to this compound for treating Alzheimer's disease by inhibiting BACE1. This inhibition could potentially ameliorate cognitive decline associated with amyloid plaque accumulation .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-difluoromethoxy-4-fluorophenol | C7H4BrF3O2 | Contains a bromo group; used in herbicide development |

| 4-Bromo-3-difluoromethoxy-5-fluorophenol | C7H4BrF3O2 | Similar halogenation pattern; potential use in pharmaceuticals |

| 2-Difluoromethoxy-5-fluoroaniline | C7H6F2N2O | Amino group enhances reactivity; used in dye synthesis |

These compounds share structural similarities but exhibit unique properties that may influence their biological activities differently.

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGXQIJIJIWLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.